molecular formula C28H18N4O3S4 B13828639 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid CAS No. 47812-48-6

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid

Cat. No.: B13828639
CAS No.: 47812-48-6
M. Wt: 586.7 g/mol
InChI Key: NKNPWUKNWAVDGC-UHFFFAOYSA-N
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Description

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of multiple benzothiazole rings and an aminophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Microwave irradiation is often employed to accelerate reaction rates and improve yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple benzothiazole rings and aminophenyl group allow it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile and valuable compound for research and industrial applications .

Properties

CAS No.

47812-48-6

Molecular Formula

C28H18N4O3S4

Molecular Weight

586.7 g/mol

IUPAC Name

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C28H18N4O3S4/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15/h2-13H,29H2,1H3,(H,33,34,35)

InChI Key

NKNPWUKNWAVDGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)O

Origin of Product

United States

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